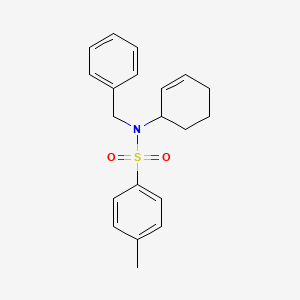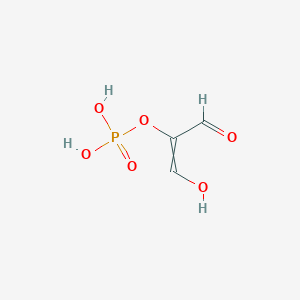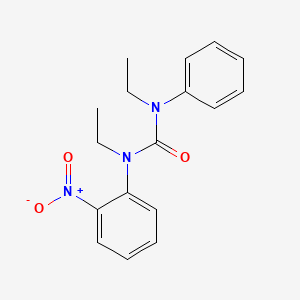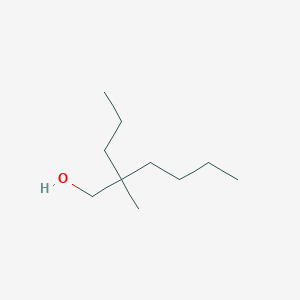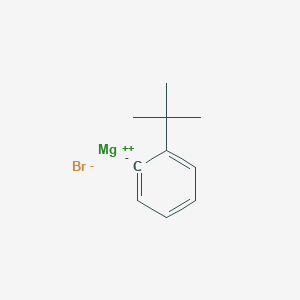
magnesium;tert-butylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;tert-butylbenzene;bromide is an organometallic compound that combines magnesium, tert-butylbenzene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their strong nucleophilic properties and their ability to react with a variety of electrophiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;tert-butylbenzene;bromide typically involves the reaction of tert-butylbenzene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction can be represented as follows:
tert-butylbenzene+Mg+Br2→this compound
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is often carried out in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the efficiency and yield of the reaction. The process may also involve the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;tert-butylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can participate in redox reactions, although less commonly.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Oxidizing Agents: Can be oxidized by agents like potassium permanganate under specific conditions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
Magnesium;tert-butylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Wirkmechanismus
The mechanism of action of magnesium;tert-butylbenzene;bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a tert-butyl group.
Methylmagnesium Bromide: Similar in reactivity but with a methyl group.
Uniqueness
Magnesium;tert-butylbenzene;bromide is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This can affect the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
63488-12-0 |
|---|---|
Molekularformel |
C10H13BrMg |
Molekulargewicht |
237.42 g/mol |
IUPAC-Name |
magnesium;tert-butylbenzene;bromide |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
RKJCPPFRAWKRRS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






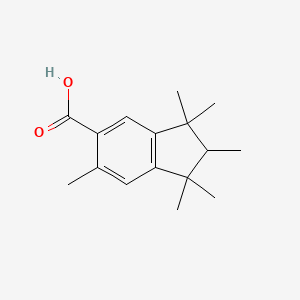
![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
